molecular formula C10H14BrN3OS B4576519 5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide

5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide

Cat. No.: B4576519
M. Wt: 304.21 g/mol
InChI Key: BSLOUBFMTNUJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicinal chemistry. It is commonly referred to as BMT-1 and is a member of the thiophene carboxamide family of compounds. BMT-1 has been found to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

Organic Synthesis and Functionalization

Functionalization of Heterocyclic Rings : The use of related compounds in the functionalization of heterocyclic rings, such as pyridazinones, indicates the role of similar structures in organic synthesis. For instance, aminocarbonylation reactions catalyzed by palladium involve derivatives like "5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide" to produce amides and carboxamides, showcasing the compound's potential in creating complex organic molecules (Takács et al., 2012).

Synthesis of Novel Compounds : Research involving the synthesis of new compounds, such as benzodifuranyl derivatives, reveals the application of related structures in producing molecules with potential anti-inflammatory and analgesic properties. These synthetic pathways highlight the versatility of "this compound" in medicinal chemistry (Abu‐Hashem et al., 2020).

Pharmacological Exploration

Antiviral and Antimicrobial Activities : The development of urea and thiourea derivatives of piperazine, doped with other active molecules, for their antiviral and antimicrobial activities, illustrates the potential use of "this compound" in creating pharmacologically active agents. Such research points to the compound's relevance in designing new therapeutics (Reddy et al., 2013).

Inhibition of Biological Targets : Compounds structurally related to "this compound" have been explored for their ability to inhibit specific biological targets, such as COX enzymes, demonstrating potential applications in the development of anti-inflammatory drugs. This research underscores the compound's potential in targeted pharmacological interventions (Al-Abdullah et al., 2014).

Material Science Applications

Photostabilizers for Polymers : The synthesis and application of thiophene derivatives as photostabilizers for rigid poly(vinyl chloride) suggest that similar compounds, including "this compound," could be utilized in material science to enhance the durability of polymers under UV light exposure. This indicates the compound's potential use in developing materials with improved stability and longevity (Balakit et al., 2015).

Properties

IUPAC Name

5-bromo-N-(4-methylpiperazin-1-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3OS/c1-13-4-6-14(7-5-13)12-10(15)8-2-3-9(11)16-8/h2-3H,4-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLOUBFMTNUJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide
Reactant of Route 6
5-bromo-N-(4-methyl-1-piperazinyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.